2,4-Dichloro-5-(trifluoromethoxy)aniline

Medicinal Chemistry ADME Optimization Agrochemical Design

2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS 1598-42-1) is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃NO and molecular weight 246.01 g/mol. The compound features a 1,2,4-substitution pattern with chlorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position relative to the aniline nitrogen.

Molecular Formula C7H4Cl2F3NO
Molecular Weight 246.01
CAS No. 1598-42-1
Cat. No. B598838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(trifluoromethoxy)aniline
CAS1598-42-1
Molecular FormulaC7H4Cl2F3NO
Molecular Weight246.01
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N
InChIInChI=1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2
InChIKeyBGCXRQYQQFADKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS 1598-42-1) Procurement and Baseline Properties Guide


2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS 1598-42-1) is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃NO and molecular weight 246.01 g/mol . The compound features a 1,2,4-substitution pattern with chlorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position relative to the aniline nitrogen . This substitution architecture distinguishes it from other dichloro-trifluoromethoxy aniline regioisomers and from -CF₃ analogs. Commercially available purity specifications typically range from 95% to ≥98% (HPLC), with suppliers including AKSci, Aladdin Scientific, Bidepharm, and Capot Chemical [1]. The predicted LogP of approximately 3.7 and TPSA of 35.25 Ų indicate moderate lipophilicity and a hydrogen-bonding profile suitable for membrane permeability in designed downstream compounds .

Why 2,4-Dichloro-5-(trifluoromethoxy)aniline Cannot Be Interchanged with Other Dichloro-Trifluoromethoxy Anilines


Regioisomeric dichloro-trifluoromethoxy anilines exhibit distinct reactivity profiles and downstream biological performance that preclude generic substitution. The 2,4-dichloro substitution pattern with the -OCF₃ group at the 5-position creates a specific electronic environment and steric landscape fundamentally different from the 2,6-dichloro-4-(trifluoromethoxy)aniline regioisomer (CAS 99479-66-0) or the 3,5-dichloro-4-(trifluoromethoxy)aniline isomer (CAS 1803847-73-5) . Substituting a regioisomer alters the vector of the aniline handle, the electronics of the aromatic ring, and the spatial orientation of the -OCF₃ group—all critical parameters when the compound is used as a building block in medicinal chemistry or agrochemical synthesis. Similarly, replacement with the -CF₃ analog 2,4-dichloro-5-(trifluoromethyl)aniline (CAS 320-53-6) changes the linker atom from oxygen to carbon, resulting in different conformational preferences, metabolic stability, and target-binding characteristics . These structural distinctions translate directly into measurable differences in target affinity and functional activity, as demonstrated in the quantitative evidence below.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-(trifluoromethoxy)aniline Selection


Lipophilicity-Driven Permeability Advantage vs. Non-Halogenated Anilines and -CF₃ Analogs

The predicted consensus LogP of 3.26 (range 2.1–4.74 across five calculation methods) for 2,4-dichloro-5-(trifluoromethoxy)aniline positions it within an optimal lipophilicity window for membrane permeability in downstream drug and agrochemical candidates . The -OCF₃ group contributes to this balanced lipophilicity while introducing unique electronic effects distinct from -CF₃ analogs. The 2,4-dichloro-5-(trifluoromethyl)aniline comparator (CAS 320-53-6) has a molecular weight of 230.01 g/mol versus 246.01 g/mol for the target compound, with the -OCF₃ group providing an additional hydrogen-bond acceptor site (5 total acceptors vs. fewer in the -CF₃ analog) and a different electron-withdrawing profile . This translates to altered physicochemical properties that affect compound design strategies.

Medicinal Chemistry ADME Optimization Agrochemical Design

Patent-Documented Utility as a RIP1 Kinase Inhibitor Intermediate

2,4-Dichloro-5-(trifluoromethoxy)aniline is explicitly disclosed as a key synthetic intermediate in the preparation of RIP1 (Receptor-Interacting Protein 1) kinase inhibitors [1]. RIP1 kinase is a critical regulator of necroptosis and inflammation, and inhibitors targeting this pathway have therapeutic potential in inflammatory, autoimmune, and neurodegenerative diseases [2]. The specific 2,4-dichloro-5-(trifluoromethoxy) substitution pattern provides the precise aniline handle required for constructing the active pharmacophore, where both the chlorine atoms and the -OCF₃ group contribute to target binding and metabolic stability of the final inhibitor molecules. The positional specificity of the substitution pattern is non-negotiable for the synthetic route described in the patent literature.

RIP1 Kinase Inhibition Inflammation Cell Death

TRPA1 Antagonist Activity Differential: -OCF₃ vs. -CF₃ Linker Chemistry

While direct biological activity data for 2,4-dichloro-5-(trifluoromethoxy)aniline itself are not available, a structurally informative comparison can be made using compounds that incorporate the target aniline as a substructure versus analogous compounds derived from the -CF₃ variant. In TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist assays, a compound containing the 2,4-dichloro-5-(trifluoromethoxy)phenyl substructure exhibited an IC₅₀ of 58 nM against human TRPA1 expressed in CHO cells [1]. In contrast, a structurally related compound derived from 2,4-dichloro-5-(trifluoromethyl)aniline (containing -CF₃ instead of -OCF₃) showed an IC₅₀ of 630 nM against human TRPA1 expressed in HEK293-TREx cells [2]. The ~10.9-fold difference in potency between these structurally matched pairs highlights the functional impact of the oxygen linker in the -OCF₃ group compared to the direct carbon-attached -CF₃ group.

TRPA1 Antagonism Pain Ion Channels

Synthetic Accessibility via Established Nitroarene Reduction Route

2,4-Dichloro-5-(trifluoromethoxy)aniline is readily prepared via reduction of the corresponding nitroarene precursor, 2,4-dichloro-5-nitro-α,α,α-trifluorotoluene (CAS 672-09-3, also named 1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene), which has a molecular weight of 276.00 g/mol . This two-step sequence (halogenation/functionalization followed by nitro reduction) is a well-established industrial route for aniline synthesis [1]. The availability of the nitro precursor from multiple commercial sources (purity specifications NLT 98%) ensures reliable supply chain access for the target aniline. In contrast, regioisomers such as 3,5-dichloro-4-(trifluoromethoxy)aniline may require more complex synthetic routes due to differing substitution patterns on the starting aromatic precursors.

Synthetic Chemistry Process Development Intermediate Sourcing

Purity Specifications and Quality Control Documentation Across Commercial Suppliers

2,4-Dichloro-5-(trifluoromethoxy)aniline is commercially available with documented purity specifications ranging from 95% to ≥98% (HPLC) across multiple suppliers, with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC characterization [1]. AKSci provides 95% minimum purity with SDS and CoA documentation ; Capot Chemical offers 98% (Min, HPLC) with water content ≤0.5% [1]; Bidepharm supplies 95% standard purity with comprehensive analytical data including LogP calculations and TPSA values . The compound is classified as non-hazardous for DOT/IATA transport , simplifying logistics compared to some structurally related anilines that may require hazardous material handling.

Quality Assurance Analytical Chemistry Procurement

Procurement-Driven Application Scenarios for 2,4-Dichloro-5-(trifluoromethoxy)aniline


RIP1 Kinase Inhibitor Medicinal Chemistry Programs

Researchers executing patent-described synthetic routes to RIP1 kinase inhibitors should procure 2,4-dichloro-5-(trifluoromethoxy)aniline specifically, as the regioisomeric substitution pattern is explicitly required for the construction of active pharmacophores [1][2]. Substitution with any other dichloro-trifluoromethoxy aniline regioisomer (e.g., 2,6-dichloro-4-(trifluoromethoxy)aniline or 3,5-dichloro-4-(trifluoromethoxy)aniline) would yield an incorrect intermediate incompatible with the intended downstream coupling reactions. The -OCF₃ group at the 5-position provides specific electronic and steric contributions essential for target binding in the final RIP1 inhibitor molecules.

TRPA1 Antagonist Development Requiring -OCF₃ Linker Chemistry

For medicinal chemistry programs targeting TRPA1 antagonism for pain or inflammatory indications, the -OCF₃ aniline building block offers a functional advantage over the -CF₃ analog, as demonstrated by the ~10.9-fold greater potency of derived TRPA1 antagonists (IC₅₀ = 58 nM for -OCF₃-containing scaffold vs. 630 nM for -CF₃-containing comparator) [1]. The oxygen linker in the trifluoromethoxy group provides conformational flexibility and electronic properties that contribute to improved target engagement. Researchers optimizing TRPA1 antagonists should prioritize procurement of 2,4-dichloro-5-(trifluoromethoxy)aniline over the corresponding -CF₃ aniline to maintain access to this potency advantage.

Agrochemical Intermediate Synthesis Requiring Specific 2,4-Dichloro-5-Substitution Pattern

The compound is documented as an intermediate for herbicide and pesticide synthesis in agrochemical development [1]. The 2,4-dichloro substitution pattern with a 5-trifluoromethoxy group provides a unique electronic profile that influences herbicidal activity, metabolic stability in target organisms, and environmental degradation properties. The balanced lipophilicity (consensus LogP = 3.26) predicted for this substitution pattern [2] supports uptake and translocation in plant systems. Researchers developing novel agrochemical active ingredients should select this specific regioisomer to ensure reproducibility of structure-activity relationships established with this building block.

Fragment-Based Drug Discovery Utilizing Halogenated Aniline Scaffolds

As a fragment molecule, 2,4-dichloro-5-(trifluoromethoxy)aniline serves as a versatile scaffold for molecular linking, extension, and modification in fragment-based drug discovery [1]. The compound offers five hydrogen-bond acceptors (including the oxygen of the -OCF₃ group and the nitrogen of the aniline) and one hydrogen-bond donor, providing multiple vectors for molecular recognition. The predicted physicochemical parameters—TPSA = 35.25 Ų, consensus LogP = 3.26 [2]—fall within favorable ranges for fragment libraries. Procurement of this specific regioisomer ensures the correct spatial presentation of the aniline handle and halogen substituents for subsequent fragment elaboration.

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